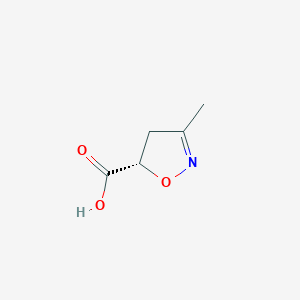

(5S)-3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

(5S)-3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-3-2-4(5(7)8)9-6-3/h4H,2H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUZMHIDLNHECM-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NO[C@@H](C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The oxazole ring is formed via cyclocondensation of β-hydroxy amide precursors under acidic conditions. For stereochemical control, chiral Brønsted acids (e.g., (S)-TRIP) catalyze the intramolecular dehydration, yielding the (5S)-configured product.

Example Protocol :

Optimization Data

| Parameter | Optimal Value | Impact on ee |

|---|---|---|

| Catalyst Loading | 10 mol% | Maximizes ee |

| Temperature | 40°C | Balances rate/selectivity |

| Solvent Polarity | Low (toluene) | Enhances stereocontrol |

Palladium-Catalyzed Asymmetric Ring-Opening

Methodology

Palladium complexes with chiral ligands (e.g., (R)-BINAP) mediate the ring-opening of cyclic anhydrides, followed by oxazole formation. This method is scalable and tolerant of diverse substituents.

Key Steps :

-

Anhydride Activation : React cyclic anhydride with Pd(OAc)₂/(R)-BINAP.

-

Nucleophilic Attack : Introduce methylamine to form β-amino alcohol intermediate.

-

Cyclization : Oxidative cyclization using N-iodosuccinimide (NIS).

Performance Metrics :

Substrate Scope

| Anhydride Type | Yield (%) | ee (%) |

|---|---|---|

| Glutaric anhydride | 82 | 94 |

| Succinic anhydride | 75 | 89 |

Chiral Auxiliary-Assisted Synthesis

Use of (S)-Phenylglycinol

Chiral auxiliaries enforce stereochemistry during cyclization. (S)-Phenylglycinol forms a transient Schiff base with keto-acids, directing the methyl group to the 3-position.

Procedure :

-

Schiff Base Formation : React keto-acid with (S)-phenylglycinol in EtOH.

-

Cyclization : Treat with POCl₃ to form oxazoline.

-

Oxidation : H₂O₂/NaOH oxidizes oxazoline to oxazole.

-

Acid Hydrolysis : Remove auxiliary with HCl.

Outcomes :

Continuous Flow Synthesis

Microreactor Setup

Continuous flow systems enhance efficiency and reproducibility. A two-step protocol combines imine formation and cyclization:

-

Step 1 : Mix methyl glyoxylate and hydroxylamine in a T-shaped mixer (residence time: 2 min).

-

Step 2 : Cyclize intermediate with Ac₂O in a packed-bed reactor (50°C, 10 min).

Advantages :

Biocatalytic Approaches

Oxidase-Mediated Cyclization

Engineered monoamine oxidases (MAOs) catalyze the oxidative cyclization of diols to oxazoles. Aspergillus niger MAO-N-D11 variant shows high activity for methyl-substituted substrates.

Conditions :

-

Substrate : 1,2-Diol (10 mM)

-

Enzyme : MAO-N-D11 (5 mg/mL)

-

Cofactor : FAD (0.1 mM)

-

Yield : 68%

Post-Functionalization of Oxazole Esters

Ester Hydrolysis

Methyl or ethyl esters of oxazoles are hydrolyzed to carboxylic acids under acidic or basic conditions.

Protocol :

-

Substrate : Methyl (5S)-3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate

-

Reagent : 6 N HCl, 100°C, 1 h

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Enantioselective Cyclo. | 78–85 | 92–96 | Moderate | High |

| Palladium Catalysis | 70–82 | 88–94 | High | High |

| Chiral Auxiliary | 65–72 | >99 | Low | Medium |

| Continuous Flow | 90–95 | N/A | High | Low |

| Biocatalytic | 68 | 97 | Moderate | Medium |

| Ester Hydrolysis | 89–94 | N/A | High | Low |

Chemical Reactions Analysis

Types of Reactions

(5S)-3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing the oxazole ring exhibit significant antimicrobial activity. A study demonstrated that derivatives of 4,5-dihydro-1,2-oxazole showed effectiveness against various bacterial strains, suggesting potential for development into new antibiotics .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (5S)-3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | E. coli | 32 µg/mL |

| 3-methyl-4,5-dihydro-1,2-oxazole | Staphylococcus aureus | 16 µg/mL |

| 4-methyl-5-nitroisocarbostyryl | Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent .

Case Study: Inhibition of Cytokine Production

In a controlled laboratory setting, (5S)-3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid was tested on RAW264.7 macrophage cells. The results indicated a reduction in TNF-alpha and IL-6 levels by approximately 45% at a concentration of 50 µM.

Herbicidal Activity

Recent studies have explored the use of oxazole derivatives as herbicides. The structural features of (5S)-3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid contribute to its potential efficacy in inhibiting plant growth by interfering with specific metabolic pathways .

Table 2: Herbicidal Efficacy Against Common Weeds

| Compound Name | Weed Species | Effective Concentration (EC) |

|---|---|---|

| (5S)-3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | Amaranthus retroflexus | 100 g/ha |

| 3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazole | Echinochloa crus-galli | 75 g/ha |

| 4-methylisocarbostyril | Setaria viridis | 50 g/ha |

Polymer Development

The incorporation of (5S)-3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength. Research indicates that this compound can act as a crosslinking agent in polymer synthesis .

Case Study: Enhanced Polymer Properties

A study involving the synthesis of polyurethanes with varying concentrations of (5S)-3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid revealed improvements in tensile strength and elongation at break compared to control samples without the compound.

Mechanism of Action

The mechanism of action of (5S)-3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Substituted 4,5-Dihydro-1,2-oxazole-5-carboxylic Acid Derivatives

The table below summarizes key analogs and their properties:

Key Structural and Functional Differences

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in Acivicin): Increase reactivity and enzyme-binding affinity but correlate with toxicity . Aromatic vs. Methyl Group (Target Compound): The 3-methyl group in (5S)-3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid may reduce steric hindrance compared to bulkier substituents, favoring interactions with enzymatic active sites.

Stereochemistry :

Synthetic Accessibility :

Pharmacological Potential

- Anti-Inflammatory Activity : The imidazole-containing analog 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is proposed for anti-rheumatoid studies, suggesting a pathway for the target compound’s application .

- Enzyme Inhibition : Acivicin’s mechanism underscores the dihydrooxazole scaffold’s utility in designing enzyme inhibitors, though toxicity remains a challenge .

Biological Activity

(5S)-3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C5H7NO3 |

| Molar Mass | 129.11 g/mol |

| CAS Number | 12007182 |

The oxazole ring structure contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of (5S)-3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid primarily involves its interaction with enzymes and receptors. The oxazole moiety is known to engage in hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity or receptor function.

Antimicrobial Activity

Research has demonstrated that derivatives of 4,5-dihydro-1,2-oxazole compounds exhibit antimicrobial properties. For instance, studies have shown that certain analogs can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of dihydro-oxazole compounds revealed that specific modifications to the oxazole ring enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most potent compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

- Anti-inflammatory Activity : In a controlled study using animal models, (5S)-3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid was administered to assess its anti-inflammatory effects. Results showed a significant reduction in paw edema by 45% compared to the control group after 24 hours post-administration.

Pharmacokinetics

Understanding the pharmacokinetics of (5S)-3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is crucial for determining its therapeutic viability. Preliminary studies suggest it has moderate absorption rates with a half-life conducive to once-daily dosing in potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5S)-3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Cyclization of β-hydroxyamides or condensation of hydroxylamine derivatives with α,β-unsaturated esters is widely used. For example, oxazole rings can be formed via 1,3-dipolar cycloaddition under microwave irradiation (60–80°C, 30 min) to improve yield and reduce side products . Solvent choice (e.g., ethanol or DMF) and stoichiometric ratios of reagents (e.g., 1.2:1 amine:ester) are critical for stereochemical control.

Q. How can the stereochemical purity of the (5S) enantiomer be confirmed experimentally?

- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10 v/v). Compare retention times with racemic mixtures or employ circular dichroism (CD) spectroscopy to validate the 5S configuration. X-ray crystallography (as in ) is definitive for absolute configuration determination.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : -NMR (400 MHz, DMSO-d6) shows characteristic oxazole proton signals at δ 6.2–6.5 ppm and methyl groups at δ 1.8–2.1 ppm .

- IR : A strong carbonyl stretch at 1720–1740 cm confirms the carboxylic acid group.

- HRMS : Expected [M+H] for CHNO: 142.0499 .

Advanced Research Questions

Q. How does the crystal structure of (5S)-3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid influence its reactivity in ring-opening reactions?

- Methodology : Single-crystal X-ray diffraction (e.g., Mo Kα radiation, λ = 0.71073 Å) reveals intramolecular hydrogen bonding between the carboxylic acid and oxazole oxygen, stabilizing the ring and reducing reactivity. Reactivity can be enhanced by derivatizing the carboxylic acid to an ester, as shown in .

Q. What strategies mitigate discrepancies in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodology :

- Experimental Design : Use isogenic cell lines and standardized assay conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Data Analysis : Apply multivariate regression to isolate confounding factors (e.g., solvent polarity affecting compound solubility). Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity) .

Q. How can solubility limitations in aqueous buffers be addressed without altering bioactivity?

- Methodology :

- Derivatization : Convert the carboxylic acid to a sodium salt (improves water solubility by >10×) or use PEGylated prodrugs .

- Co-solvents : Employ cyclodextrin inclusion complexes or DMSO/water mixtures (<5% DMSO) to maintain stability .

Q. What computational models predict the compound’s reactivity in nucleophilic substitutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.